molecular formula C29H29FN6O2 B11433420 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11433420
M. Wt: 512.6 g/mol
InChI Key: KEUWHHGBBQIYKW-UHFFFAOYSA-N
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Description

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 4-fluorophenylpiperazine with a suitable alkylating agent to introduce the methyl group.

    Purine Core Construction: The purine core is synthesized through a series of cyclization reactions, often involving formylation and subsequent cyclization with appropriate reagents.

    Final Coupling: The naphthalen-1-ylmethyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to certain receptors, modulating their activity.

    Enzymes: It could act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

    Transporters: The compound might influence the function of transporters, altering the movement of molecules across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Similar structure but different core.

    4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-phenyl-1,3,4,9-tetrazabicyclo[4.3.0]nona-2,6,8-trien-5-one: Another compound with a piperazine and fluorophenyl group.

Uniqueness

The uniqueness of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups and its potential to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C29H29FN6O2

Molecular Weight

512.6 g/mol

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C29H29FN6O2/c1-32-27-26(28(37)33(2)29(32)38)36(18-21-8-5-7-20-6-3-4-9-24(20)21)25(31-27)19-34-14-16-35(17-15-34)23-12-10-22(30)11-13-23/h3-13H,14-19H2,1-2H3

InChI Key

KEUWHHGBBQIYKW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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